Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride
CAS No.: 917505-24-9
Cat. No.: VC2714179
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917505-24-9 |
|---|---|
| Molecular Formula | C10H19ClN2O |
| Molecular Weight | 218.72 g/mol |
| IUPAC Name | piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H |
| Standard InChI Key | QMDPBHCKCGAWKU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2CCNC2.Cl |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCNC2.Cl |
Introduction
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound that belongs to the class of amides. It is derived from the reaction between piperidine and pyrrolidine derivatives, forming a methanone linkage. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.
Biological and Pharmaceutical Applications
While specific biological activities of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride are not extensively documented, compounds with similar structures are often investigated for their potential as inhibitors or modulators in biological systems. For instance, piperidine and pyrrolidine derivatives are known to be involved in various pharmaceutical applications, including the development of drugs targeting enzymes and receptors .
Safety and Handling
Handling of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride requires standard laboratory precautions due to its chemical nature. It is essential to consult safety data sheets (SDS) for specific handling instructions, as these documents provide detailed information on potential hazards and necessary protective measures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume